Benzenepropanal, 3-fluoro-4-methyl-
Description
Benzenepropanal, 3-fluoro-4-methyl- (systematic name: 3-(3-fluoro-4-methylphenyl)propanal) is an aromatic aldehyde derivative characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a propanal (-CH₂CH₂CHO) side chain. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, creating a unique electronic environment that influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDCIMNPEHUMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302970 | |
| Record name | 3-Fluoro-4-methylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-51-7 | |
| Record name | 3-Fluoro-4-methylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 3-fluoro-4-methyl- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents, which react with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 3-fluoro-4-methyl- typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as 3-fluoro-4-methylaniline, which is then subjected to further reactions to introduce the propanal group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-fluoro-4-methylbenzoic acid.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 3-fluoro-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenepropanal, 3-fluoro-4-methyl- involves its interaction with specific molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro group in the target compound withdraws electron density, increasing the electrophilicity of the aldehyde group compared to unsubstituted benzenepropanal. However, the adjacent 4-methyl group donates electrons, partially offsetting this effect. This balance may moderate reactivity in nucleophilic additions compared to analogs like 3-(trifluoromethyl)benzenepropanal, where the stronger -CF₃ group significantly enhances electrophilicity . Halogen vs.
Physical Properties
- Boiling Points and Density : The 4-(trifluoromethoxy)- derivative exhibits a higher predicted boiling point (217.4°C) and density (1.236 g/cm³) due to the polar -OCF₃ group, which enhances intermolecular interactions . In contrast, the target compound’s lower molecular weight and less polar substituents likely result in lower boiling points and density.
Reactivity and Stability
- Aldehyde Reactivity : The trifluoromethyl group in 3-(trifluoromethyl)benzenepropanal stabilizes the aldehyde via inductive effects, making it less prone to oxidation but more reactive in nucleophilic additions. The target compound’s mixed substituents may offer intermediate stability, suitable for controlled synthetic reactions .
- Steric Effects : The 4-bromo-2-fluoro- derivative’s substituents in ortho positions may hinder access to the aldehyde group, reducing reactivity compared to para-substituted analogs .
Biological Activity
Benzenepropanal, 3-fluoro-4-methyl- (CAS Number: 955403-51-7) is an organic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzenepropanal, 3-fluoro-4-methyl- features a benzene ring substituted with a fluorine atom and an aldehyde group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications.
The biological activity of Benzenepropanal, 3-fluoro-4-methyl- is primarily attributed to its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing various biochemical pathways. The fluorine atom contributes to the compound's reactivity and binding affinity, which may modulate cellular processes.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that Benzenepropanal, 3-fluoro-4-methyl- exhibits antimicrobial properties against certain bacterial strains. Its mechanism might involve disrupting bacterial cell membranes or interfering with metabolic pathways.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types.
- Skin Sensitization : The compound has been assessed for its potential as a skin sensitizer. In studies using the Local Lymph Node Assay (LLNA), it was classified as a weak skin sensitizer with an EC3 value of approximately 18.7% .
Toxicological Profile
The toxicological profile of Benzenepropanal, 3-fluoro-4-methyl- includes:
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 | >2000 mg/kg |
| Inhalation LC50 | 1-5 mg/L |
| Skin Irritation | Not irritating |
| Skin Sensitization | Weak sensitizer (EC3: 18.7%) |
These findings indicate that while the compound has some hazardous properties, it does not exhibit high acute toxicity in standard tests.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of Benzenepropanal, 3-fluoro-4-methyl- against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential use as a natural preservative in food products.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted on human breast cancer cell lines (MCF-7). Treatment with Benzenepropanal, 3-fluoro-4-methyl- at varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
